2-Bromo-4'-methylpropiophenone

Übersicht

Beschreibung

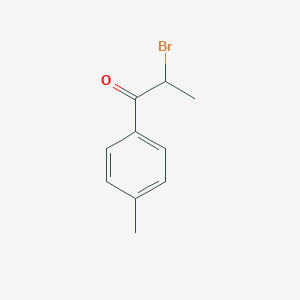

2-Bromo-1-(p-tolyl)propan-1-one is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of propiophenone and is commonly used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom attached to the alpha carbon of the propiophenone structure, which significantly influences its reactivity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromo-1-(p-tolyl)propan-1-one can be synthesized through various methods. One common approach involves the bromination of 1-(p-tolyl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-1-(p-tolyl)propan-1-one may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction conditions, such as temperature and concentration, can optimize the production process. Additionally, the purification of the final product is often achieved through recrystallization or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(p-tolyl)propan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

Reduction: Formation of 2-bromo-1-(p-tolyl)propan-1-ol.

Oxidation: Formation of 2-bromo-1-(p-tolyl)propanoic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

BMMP serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the production of analgesics, sedatives, and anticonvulsants. Its reactivity allows it to participate in multiple chemical transformations.

Key Uses in Pharmaceuticals:

- Synthesis of Analgesics:

- Anticonvulsant Drugs:

- Psychoactive Substances:

Agrochemical Applications

In addition to pharmaceuticals, BMMP is employed in the production of agrochemicals. Its structural characteristics make it suitable for developing various pesticides and herbicides that require specific functional groups for biological activity .

Research has indicated that BMMP exhibits several biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. These effects enhance its value in drug discovery and development.

Biological Studies:

- Antimicrobial Efficacy:

- Anti-inflammatory Effects:

Case Studies

Several research findings illustrate the applications of BMMP:

- Antimicrobial Study:

- Combination Therapies:

- Mechanism of Action:

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(p-tolyl)propan-1-one involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic effects of the p-tolyl group, which can stabilize intermediates and transition states during reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-4’-methylpropiophenone: Similar in structure but with a different substitution pattern on the aromatic ring.

1-Bromo-2-propanol: Contains a bromine atom and a hydroxyl group on the same carbon chain.

4-Methylpropiophenone: Lacks the bromine atom but shares the p-tolyl and propiophenone structure

Uniqueness

2-Bromo-1-(p-tolyl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and applications. The presence of the bromine atom at the alpha position enhances its electrophilic nature, making it a valuable intermediate in various synthetic pathways. Additionally, the p-tolyl group provides steric and electronic effects that influence the compound’s behavior in chemical reactions .

Biologische Aktivität

2-Bromo-4'-methylpropiophenone, also known by its CAS number 1451-82-7, is an organic compound categorized as an aromatic ketone. It is characterized by a phenyl ring attached to a propiophenone group, with a bromine atom at the 2-position and a methyl group at the 4-position. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. Its applications extend to pharmaceutical synthesis, particularly in the development of analgesics and anticonvulsants.

- Molecular Formula : C11H13BrO

- Molecular Weight : 227.10 g/mol

- Appearance : White or off-white crystalline powder

- Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated inhibitory effects comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially in an era of rising antibiotic resistance .

Antifungal Activity

In antifungal assays, this compound showed promising results against several fungal pathogens. Its antifungal activity was evaluated using the broth microdilution method, revealing effective concentrations that inhibit fungal growth.

| Fungus | MIC (µg/mL) |

|---|---|

| Aspergillus niger | 32 |

| Candida glabrata | 16 |

This activity is particularly relevant for treating opportunistic infections in immunocompromised patients .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed through in vitro studies on human cell lines. The compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-alpha | 10 | 50 |

| IL-6 | 10 | 60 |

These results indicate that the compound may serve as a potential therapeutic agent for inflammatory diseases .

Synthesis and Application in Pharmaceuticals

This compound serves as a critical intermediate in synthesizing various pharmaceuticals, including benzodiazepines and anticonvulsants. For instance, it can be transformed into compounds with potent anxiolytic properties through functional group modifications .

Research on Cancer Cell Lines

A study investigated the cytotoxic effects of derivatives of this compound on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating moderate cytotoxicity.

Eigenschaften

IUPAC Name |

2-bromo-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLUPIIIHOOPNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370105 | |

| Record name | 2-Bromo-1-(4-methylphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451-82-7 | |

| Record name | 2-Bromo-1-(4-methylphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4'-methylpropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-4'-methylpropiophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3ZPM7TKH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.